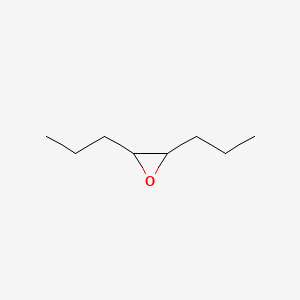

2,3-Dipropyloxirane

Description

Significance of Epoxide Moieties as Reactive Intermediates in Contemporary Chemical Synthesis

Epoxides are three-membered cyclic ethers that are highly valued as reactive intermediates in organic synthesis. chemistrysteps.com Their significance stems from the inherent ring strain of the oxirane ring, which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. chemistrysteps.com This reactivity provides a powerful tool for introducing new functional groups and building molecular complexity in a controlled manner.

The ring-opening of epoxides can be catalyzed by either acid or base, and the regioselectivity of the reaction is dependent on the reaction conditions. libretexts.org Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2-type reaction. masterorganicchemistry.com Conversely, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org This predictable and controllable reactivity makes epoxides invaluable in the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and polymers.

Furthermore, the stereochemistry of epoxide ring-opening reactions is a key feature of their synthetic utility. The ring-opening typically proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile. youtube.com This stereospecificity allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of new drugs and other biologically active molecules.

Overview of Current Research Trajectories in Substituted Oxirane Chemistry

Current research in the field of substituted oxirane chemistry is focused on several key areas, including the development of new and more efficient methods for their synthesis, the exploration of novel ring-opening reactions, and their application in the synthesis of complex natural products and other target molecules.

One major area of research is the development of catalytic, asymmetric methods for the synthesis of epoxides. rsc.orgscispace.comchiralpedia.commdpi.com The ability to synthesize enantiomerically pure epoxides is crucial for their use in the synthesis of chiral molecules. A variety of catalysts, including those based on transition metals and organocatalysts, have been developed for this purpose. mdpi.com

Another active area of research is the development of new ring-opening reactions of epoxides. rsc.orgbeilstein-journals.org While the classical ring-opening reactions with common nucleophiles are well-established, researchers are continually exploring new nucleophiles and reaction conditions to expand the synthetic utility of epoxides. For example, the use of carbon-based nucleophiles in ring-opening reactions provides a powerful method for the formation of carbon-carbon bonds. beilstein-journals.org

Finally, substituted oxiranes continue to be utilized as key intermediates in the total synthesis of complex natural products. Their ability to introduce stereocenters with high control makes them ideal building blocks for the construction of intricate molecular architectures. The application of novel epoxidation and ring-opening methodologies in the context of total synthesis is a testament to the enduring importance of this class of compounds in organic chemistry.

Physicochemical Properties of 2,3-Dipropyloxirane

| Property | Value |

| CAS Number | 1439-06-1 |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.212 g/mol |

| Topological Polar Surface Area | 12.5 Ų |

| Rotatable Bond Count | 4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

Detailed Research Findings on 2,3-Dipropyloxirane

Synthesis of 2,3-Dipropyloxirane

The primary method for the synthesis of 2,3-dipropyloxirane, also known as cis-4,5-epoxyoctane, is through the epoxidation of cis-4-octene (B1353254). This reaction involves the addition of an oxygen atom across the double bond of the alkene to form the three-membered oxirane ring.

A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). youtube.comleah4sci.com The reaction is typically carried out in an inert solvent, such as dichloromethane, and proceeds via a concerted mechanism where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. leah4sci.commasterorganicchemistry.com This stereospecificity ensures that the cis-geometry of the starting alkene is retained in the resulting epoxide, yielding cis-2,3-dipropyloxirane.

Figure 1. Epoxidation of cis-4-octene to cis-2,3-dipropyloxirane using m-CPBA.

Figure 1. Epoxidation of cis-4-octene to cis-2,3-dipropyloxirane using m-CPBA.

Recent advancements in catalysis have also provided alternative methods for the epoxidation of alkenes like cis-4-octene. These include the use of various transition metal catalysts in the presence of an oxidant, which can offer advantages in terms of efficiency and selectivity. mdpi.com

Reactivity and Ring-Opening Reactions of 2,3-Dipropyloxirane

The reactivity of 2,3-dipropyloxirane is dominated by the strain of the epoxide ring, making it susceptible to nucleophilic attack. The ring-opening of this symmetrically disubstituted epoxide provides a clear illustration of the fundamental principles of epoxide chemistry.

Under acidic conditions, the epoxide can be hydrolyzed to yield octane-4,5-diol. This reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water. The attack occurs with inversion of stereochemistry at one of the carbon centers.

Figure 2. Acid-catalyzed hydrolysis of cis-2,3-dipropyloxirane.

Figure 2. Acid-catalyzed hydrolysis of cis-2,3-dipropyloxirane.

The ring-opening of 2,3-disubstituted epoxides with other nucleophiles, such as amines and azides, has also been a subject of study. rsc.org For an unbiased epoxide like 2,3-dipropyloxirane, where the electronic and steric environments of the two carbons are similar, achieving high regioselectivity in ring-opening reactions with unsymmetrical nucleophiles can be challenging. However, the development of catalyst-controlled regioselective ring-opening reactions for such unbiased epoxides is an active area of research, aiming to provide selective access to one of the two possible regioisomeric products. rsc.org The stereochemical outcome of these reactions is typically anti-addition of the nucleophile and the resulting hydroxyl group. chemistrysteps.com

Structure

3D Structure

Properties

CAS No. |

1439-06-1 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2,3-dipropyloxirane |

InChI |

InChI=1S/C8H16O/c1-3-5-7-8(9-7)6-4-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

OAPBFTJGJWJJTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(O1)CCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dipropyloxirane and Its Stereoisomers

Catalytic Epoxidation Strategies for Propyl-Substituted Alkenes

The direct epoxidation of the corresponding alkene, oct-4-ene, is the most common approach to synthesizing 2,3-dipropyloxirane. Catalytic methods are paramount in achieving high efficiency and selectivity in this transformation. These strategies can be broadly categorized into enantioselective methods, which yield specific stereoisomers, and achiral methods, which produce racemic or diastereomeric mixtures.

Enantioselective Epoxidation with Chiral Catalysts

The demand for enantiomerically pure compounds in various fields has driven the development of asymmetric epoxidation reactions. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of 2,3-dipropyloxirane.

The enantioselective catalytic oxidation of olefins is a powerful transformation for accessing enantioenriched oxiranes. princeton.edu Pioneering work in this area includes the Sharpless asymmetric epoxidation, which has become a benchmark for the synthesis of chiral epoxides from allylic alcohols. princeton.edu While not directly applicable to unfunctionalized alkenes like oct-4-ene, the principles of using a chiral catalyst to create a stereodefined environment have been adapted to other systems. numberanalytics.com For non-conjugated cis-olefins, chiral ketones have been employed as effective catalysts for asymmetric epoxidation, achieving high enantiomeric excesses (ee). nih.gov The stereodifferentiation of the two prochiral faces of the olefin is thought to be influenced by factors such as the relative hydrophobicity of the substituents on the alkene. nih.gov

The design and development of chiral catalysts are central to achieving high stereocontrol in epoxidation reactions. numberanalytics.com These catalysts create a chiral environment that influences the stereochemical outcome of the reaction. numberanalytics.com A notable example is the use of chiral ligands in conjunction with metal centers. numberanalytics.com For instance, chiral salen-type complexes have been investigated for the asymmetric epoxidation of various olefins. mdpi.comgoogle.com

In the realm of organocatalysis, which avoids the use of metals, significant progress has been made. wikipedia.org Fructose-derived ketones, for example, have been shown to be effective catalysts for the asymmetric epoxidation of trans- and trisubstituted olefins. nih.govwikipedia.org The rigid structure of these catalysts and the proximity of stereogenic centers to the reactive ketone group help to minimize epimerization and control the facial selectivity of the epoxidation. wikipedia.org The Shi epoxidation, which utilizes a fructose-derived catalyst and oxone, is a prominent example of an organocatalytic asymmetric epoxidation. wikipedia.org This method is particularly effective for unfunctionalized trans-olefins. wikipedia.org The development of chiral diboranes derived from BINOL backbones represents another advancement in organocatalytic stereoselective polymerization of epoxides, which can be adapted for the synthesis of isotactic-enriched polyethers. rsc.orgrsc.org

Organocatalysis has emerged as a powerful tool for the enantioselective formation of epoxides, offering a greener alternative to metal-based catalysts. rsc.org Chiral ketones, such as those derived from fructose, can generate chiral dioxiranes in situ, which then act as the asymmetric epoxidizing agent. wikipedia.org These systems have demonstrated high enantioselectivity for a variety of olefins. nih.govwikipedia.orgorganic-chemistry.org

Another class of organocatalysts includes chiral amines and their derivatives. For example, proline-derived molecules have been used to catalyze the enantioselective epoxidation of unfunctionalized alkenes in the presence of an oxidizing agent. scienceopen.com Diphenylprolinol and its derivatives have also shown promise in the epoxidation of electron-deficient olefins. scienceopen.com The mechanism often involves the formation of a hydrogen-bonding network in the transition state, which directs the stereochemical outcome. scienceopen.com Furthermore, chiral iminium salts have been developed for the asymmetric epoxidation of α,β-unsaturated aldehydes. princeton.edu

| Catalyst Type | Example Catalyst | Substrate Type | Key Features |

| Metal-based | Chiral Salen-Metal Complexes | Various Olefins | Utilizes a chiral ligand to create a stereodefined environment around a metal center. numberanalytics.commdpi.comgoogle.com |

| Organocatalyst (Ketone) | Fructose-derived Ketone (Shi Catalyst) | Trans- and Trisubstituted Olefins | Generates a chiral dioxirane (B86890) in situ; notable for its use of a non-metal catalyst. nih.govwikipedia.org |

| Organocatalyst (Amine) | Proline-derived Molecules | Unfunctionalized Alkenes | Employs simple amines as catalysts, avoiding the need for metal complexes. scienceopen.com |

| Organocatalyst (Diborane) | BINOL-derived Diboranes | Racemic Epoxides for Polymerization | Enables stereoselective organopolymerization to form isotactic-enriched polyethers. rsc.orgrsc.org |

Homogeneous and Heterogeneous Catalysis in Achiral Epoxidation

While enantioselective synthesis is crucial for specific applications, achiral epoxidation methods remain vital for producing racemic 2,3-dipropyloxirane, which can be used as a starting material or in applications where stereochemistry is not critical. These methods often employ homogeneous or heterogeneous catalysts to improve reaction rates and yields.

A classic and widely used method for the epoxidation of alkenes is the Prilezhaev reaction, which utilizes a peroxycarboxylic acid (peracid) as the oxidant. mdpi.com Common peracids include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and perbenzoic acid. masterorganicchemistry.com The reaction of a peracid with an alkene like oct-4-ene is a concerted process where an oxygen atom is transferred from the peracid to the double bond, forming the epoxide. masterorganicchemistry.com

The epoxidation with peracids is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For instance, the epoxidation of cis-oct-4-ene will yield cis-2,3-dipropyloxirane, while trans-oct-4-ene will produce trans-2,3-dipropyloxirane. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent. mdpi.com While effective, this method can be influenced by the presence of acidic byproducts, which can lead to ring-opening of the newly formed epoxide. google.com To mitigate this, buffered systems or in situ generation of the peracid from a carboxylic acid and hydrogen peroxide can be employed. mdpi.com

| Reagent | Substrate | Product | Key Features |

| m-CPBA | cis-Oct-4-ene | cis-2,3-Dipropyloxirane | Stereospecific syn-addition. masterorganicchemistry.com |

| m-CPBA | trans-Oct-4-ene | trans-2,3-Dipropyloxirane | Stereospecific syn-addition. masterorganicchemistry.com |

| Peracetic Acid | Oct-4-ene | 2,3-Dipropyloxirane | Can be generated in situ from acetic acid and hydrogen peroxide. mdpi.com |

Transition Metal-Catalyzed Epoxidation Modalities

The epoxidation of oct-4-ene to yield 2,3-dipropyloxirane is effectively catalyzed by various transition metals. These catalysts activate oxidants, facilitating the transfer of an oxygen atom to the double bond of the alkene.

Molybdenum complexes are well-regarded for their catalytic prowess in epoxidation reactions, particularly when utilizing alkyl hydroperoxides as the oxidant. researchgate.net For instance, molybdenum-catalyzed epoxidation of oct-2-ene using in situ generated hydroperoxides from ethylbenzene (B125841) under an oxygen atmosphere has been reported. psu.edu This method highlights the potential for using readily available hydrocarbons as a source of the oxidizing species. Similarly, molybdenum complexes have been studied in the epoxidation of other alkenes, demonstrating their versatility. acs.org

Manganese-based catalysts have also emerged as superior options, aligning with numerous principles of green chemistry. researchgate.net Homogeneous manganese catalysts, including those with porphyrin, Schiff base, and salen ligands, have been effectively used in olefin epoxidation. researchgate.net A continuous flow process using a homogeneous manganese catalyst has been developed for the epoxidation of alkenes with peracetic acid generated in situ, offering a scalable and safer route to epoxides. researchgate.net This approach mitigates the risks associated with handling and storing highly reactive peracetic acid. researchgate.net

Iron catalysts, composed of Fe(OTf)2 and N-methyl bis(picolylamine), have been developed for the epoxidation of various olefins, including internal alkenes, using hydrogen peroxide as the terminal oxidant. researchgate.net The addition of catalytic amounts of picolinic acid has been shown to be beneficial, improving the isolated yields of the corresponding epoxides. researchgate.net

Rhenium-catalyzed epoxidation, particularly with methyltrioxorhenium (MTO), has been extensively explored. rsc.org MTO in combination with oxidants like aqueous hydrogen peroxide, urea-hydrogen peroxide, and sodium percarbonate effectively catalyzes the epoxidation of alkenes. rsc.org The Lewis acidity of rhenium can be modulated by the addition of Lewis bases to prevent the decomposition of the epoxide product to the corresponding diol. rsc.org

Tungsten-based catalysts, including polyoxometalates, have been utilized for the solvent-free epoxidation of alkenes with aqueous hydrogen peroxide. researchgate.netrsc.org While highly active, the stability of heterogeneous tungsten catalysts in liquid-phase oxidation with hydrogen peroxide can be a challenge. researchgate.net

The choice of oxidant is crucial in these catalytic systems. Hydrogen peroxide is considered an environmentally friendly oxidant. york.ac.uk Other oxidants like tert-butyl hydroperoxide (TBHP) are also commonly employed in combination with transition metal catalysts. researchgate.net The following table summarizes various transition metal-catalyzed systems for alkene epoxidation.

| Catalyst System | Oxidant | Substrate Example | Key Features |

| Molybdenum Complexes | Alkyl Hydroperoxides | Oct-2-ene | Utilizes in situ generated hydroperoxides. psu.edu |

| Homogeneous Manganese | Peracetic Acid (in situ) | Alkenes | Continuous flow process, enhanced safety. researchgate.net |

| Fe(OTf)2 / Me-bpa | Hydrogen Peroxide | Linear Olefins | Picolinic acid improves yields. researchgate.net |

| Methyltrioxorhenium (MTO) | H2O2, UHP, SPC | Alkenes | Lewis base addition prevents diol formation. rsc.org |

| Tungsten-based Polyoxometalate | Aqueous H2O2 | Terpenes | Solvent-free conditions. rsc.org |

Green Chemistry and Sustainable Synthetic Approaches for Oxiranes

Traditional methods for epoxide synthesis often involve hazardous reagents, high temperatures, and pressures, leading to significant CO2 emissions. acs.orgthechemicalengineer.com In contrast, green chemistry principles aim to develop more sustainable and environmentally benign synthetic routes. researchgate.netjmaterenvironsci.comrasayanjournal.co.inijarsct.co.in

A significant advancement in the green synthesis of epoxides is the development of an electrochemical method. acs.orgthechemicalengineer.com This process uses water as the oxygen source for the epoxidation of olefins at room temperature and pressure. acs.org In an electrochemical cell, manganese oxide nanoparticles catalyze the reaction between an olefin and water to produce the corresponding epoxide and hydrogen gas, with no CO2 by-products. acs.orgthechemicalengineer.com This method is conceptually attractive from an environmental perspective as it generates a valuable co-product (hydrogen) and minimizes waste. acs.org However, the use of solvents like acetonitrile (B52724) presents a challenge that needs to be addressed for widespread application. acs.org

The use of hydrogen peroxide as a "green" oxidant is another key strategy in sustainable epoxidation. york.ac.uk It is often used in conjunction with transition metal catalysts. york.ac.uk For example, a tungsten-based polyoxometalate catalyst has been used for the solvent-free epoxidation of biorenewable terpene feedstocks with aqueous H2O2. rsc.org Another sustainable method involves the use of acetic acid, hydrogen peroxide, and a solid acid catalyst (Amberlite® IR-120) for the epoxidation of vegetable oils, achieving high conversion and selectivity. rsc.org

The following table highlights key aspects of green synthetic approaches for oxiranes.

| Approach | Key Features | Catalyst/Reagents | Advantages | Challenges |

| Electrochemical Synthesis | Uses water as oxygen source. acs.orgthechemicalengineer.com | Manganese Oxide Nanoparticles | Room temperature and pressure, no CO2 emissions, produces H2 as a co-product. acs.orgthechemicalengineer.com | Use of organic solvents like acetonitrile. acs.org |

| H2O2 as Green Oxidant | Environmentally friendly oxidant. york.ac.uk | Transition Metal Catalysts (e.g., W, Mn, Fe) | Avoids hazardous oxidants. york.ac.uk | Catalyst stability and activity can be issues. york.ac.uk |

| Solvent-Free Epoxidation | Reduces solvent waste. rsc.org | Tungsten-based Polyoxometalate / H2O2 | Environmentally benign. rsc.org | Catalyst recycling and longevity. |

| Bio-based Feedstocks | Utilizes renewable resources. rsc.org | Acetic Acid, H2O2, Amberlite® IR-120 | Produces 100% bio-based thermoset materials. rsc.org | Potential competition with food sources. |

Diastereoselective Synthesis of 2,3-Dipropyloxirane Isomers (e.g., cis/trans-2,3-Dipropyloxirane)

The stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide in many epoxidation reactions. The epoxidation of a cis-alkene typically yields a cis-epoxide, while a trans-alkene gives a trans-epoxide. masterorganicchemistry.com This stereospecificity is a key feature of reactions involving reagents like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com

For the synthesis of specific diastereomers of 2,3-dipropyloxirane, the choice of the starting material, (Z)-oct-4-ene for cis-2,3-dipropyloxirane and (E)-oct-4-ene for trans-2,3-dipropyloxirane, is crucial. The reaction of (E)-oct-4-ene has been studied in competitive epoxidation experiments. rsc.org

Directed epoxidation of allylic alcohols is a powerful method for achieving high diastereoselectivity. google.com While 2,3-dipropyloxirane does not possess a directing hydroxyl group, the principles of achieving diastereoselectivity through substrate control are relevant. For example, the diastereoselectivity of epoxidation can be influenced by remote stereocenters within the molecule. nih.gov In some cases, bulky nucleophiles and appropriate protecting groups can be used to achieve high diastereoselectivity in epoxidation reactions. tohoku.ac.jp

The Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols, where a titanium isopropoxide catalyst and a chiral tartrate ligand direct the oxygen delivery to one face of the alkene. masterorganicchemistry.comchinesechemsoc.org While not directly applicable to the non-functionalized alkene oct-4-ene, it exemplifies the strategies used to control stereochemistry in epoxidation.

The diastereoselectivity of epoxidation can also be influenced by the reaction conditions, including the solvent and the nature of the epoxidizing agent. acs.org For instance, the epoxidation of chiral oxazolidine-substituted olefins with dimethyldioxirane (B1199080) (DMDO) or m-CPBA can exhibit high diastereoselectivity due to hydrogen bonding. acs.org

The synthesis of highly functionalized proline derivatives and trans-β-lactams has also been achieved with high diastereoselectivity through different catalytic methods, showcasing the broad applicability of diastereoselective synthesis. nih.govorganic-chemistry.orgbiomedpharmajournal.org

| Starting Alkene | Target Epoxide | Reagent/Method | Key Principle |

| (Z)-oct-4-ene | cis-2,3-Dipropyloxirane | m-CPBA | Stereospecific syn-addition. masterorganicchemistry.com |

| (E)-oct-4-ene | trans-2,3-Dipropyloxirane | m-CPBA | Stereospecific syn-addition. masterorganicchemistry.com |

| Allylic Alcohols | Chiral Epoxy Alcohols | Sharpless Epoxidation | Directed epoxidation via catalyst-substrate complex. chinesechemsoc.org |

| Chiral Alkenes | Diastereomeric Epoxides | DMDO, m-CPBA | Influence of existing stereocenters and functional groups. acs.org |

Alternative Cyclization and Ring-Forming Reactions for Oxirane Scaffolds

Besides the direct epoxidation of alkenes, oxirane rings can be formed through various cyclization reactions. One common method is the intramolecular SN2 reaction of a halohydrin. lumenlearning.com This involves the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the adjacent halide to form the epoxide ring. The reaction proceeds via a backside attack, requiring an anti-periplanar arrangement of the hydroxyl and halide groups. lumenlearning.com

Transannular epoxide-alkene cyclizations can be used to construct complex polycyclic systems containing an oxirane ring. pku.edu.cn These reactions are often catalyzed by Lewis or Brønsted acids. pku.edu.cn For instance, a Rh(I)-catalyzed [5+2+1] cycloaddition followed by a Corey-Chaykovsky reaction to form an epoxide and a subsequent transannular epoxide-alkene cyclization has been used in the total synthesis of isohirsut-4-ene. pku.edu.cn

Intramolecular amide-epoxide cyclizations have also been reported. acs.org For example, a 6-exo amide-epoxide cyclization has been used as a key step in the synthesis of ketopiperazines. acs.org This demonstrates the utility of epoxides as electrophiles in intramolecular ring-forming reactions.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, can lead to the formation of four-membered oxetane (B1205548) rings, which are structurally related to oxiranes. acs.org While not a direct synthesis of oxiranes, it represents an alternative photochemical approach to cyclic ethers.

The ring-opening of epoxides is a versatile reaction that can proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. lumenlearning.combyjus.comlibretexts.orgchemistrysteps.comlibretexts.org While this is a reaction of epoxides rather than a formation, understanding the reverse reaction provides insight into the stability and reactivity of the oxirane ring. For example, the acid-catalyzed ring-opening of an unsymmetrical epoxide typically occurs at the more substituted carbon, while base-catalyzed opening occurs at the less substituted carbon. libretexts.orglibretexts.org

| Reaction Type | Description | Key Features |

| Intramolecular Halohydrin Cyclization | An alkoxide displaces an adjacent halide. lumenlearning.com | Requires anti-periplanar conformation; classic SN2 mechanism. lumenlearning.com |

| Transannular Epoxide-Alkene Cyclization | An alkene attacks an epoxide within a larger ring. pku.edu.cn | Acid-catalyzed; forms complex polycyclic structures. pku.edu.cn |

| Intramolecular Amide-Epoxide Cyclization | An amide nitrogen attacks an epoxide. acs.org | Can be used to form nitrogen-containing heterocyclic systems. acs.org |

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition. acs.org | Forms oxetanes, not oxiranes directly. acs.org |

Mechanistic Investigations of 2,3 Dipropyloxirane Transformations

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening of epoxides is a fundamental transformation in organic chemistry, enabling the synthesis of vicinal diols, halohydrins, amino alcohols, and other valuable compounds. The pathway and product distribution are highly dependent on the reaction conditions, specifically the presence of acid or base catalysts and the nature of the nucleophile. libretexts.orglibretexts.orgfiveable.me

Acid-catalyzed ring opening of epoxides is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the epoxide carbons and makes the oxygen a better leaving group. libretexts.orgyoutube.comlibretexts.orgfiveable.melibretexts.org This activation facilitates the subsequent nucleophilic attack. The mechanism is often described as a hybrid between SN1 and SN2 pathways, exhibiting characteristics of both. libretexts.orglibretexts.orgfiveable.melibretexts.orgopenstax.orgpressbooks.pub The carbon-oxygen bond begins to break, and a partial positive charge develops on the carbon atoms, which is then attacked by the nucleophile before a full carbocation intermediate forms. libretexts.orglibretexts.orgpressbooks.pub

Table 1: General Mechanism of Acid-Catalyzed Epoxide Ring Opening

| Step | Description | Key Features |

| 1. | Protonation of Epoxide Oxygen | Activates the epoxide ring, making the oxygen a better leaving group. |

| 2. | Nucleophilic Attack & Ring Opening | Occurs at the more substituted carbon (SN1-like character) with backside attack (SN2-like character). |

| 3. | Deprotonation (if nucleophile is neutral) | Forms the final product, e.g., a vicinal diol. |

In acid-catalyzed ring opening of unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orglibretexts.orgfiveable.melibretexts.orgopenstax.orgpressbooks.pub This regioselectivity arises because the partial positive charge developed in the transition state is better stabilized by alkyl substituents on the more substituted carbon, similar to carbocation stability in SN1 reactions. libretexts.orglibretexts.orgfiveable.mepressbooks.pub

A key stereochemical feature of acid-catalyzed epoxide ring opening is the backside attack of the nucleophile. libretexts.orgyoutube.comlibretexts.orgfiveable.melibretexts.orglibretexts.org This SN2-like attack results in an inversion of configuration at the carbon atom undergoing nucleophilic attack. Consequently, the newly formed hydroxyl group (from the epoxide oxygen) and the attacking nucleophile (or the second hydroxyl group in hydrolysis) will be anti to each other. libretexts.orglibretexts.orgopenstax.orglibretexts.orgpearson.comunizin.org

When water acts as the nucleophile, the reaction leads to the formation of vicinal diols, where the two hydroxyl groups are on adjacent carbons and are trans to each other. libretexts.orgyoutube.comlibretexts.orgopenstax.orglibretexts.orgpearson.comunizin.org For example, if cis-2,3-dipropyloxirane undergoes acid-catalyzed hydrolysis, the anti-addition will yield a racemic mixture of (2R,3R)-2,3-dipropyl-1,2-diol and (2S,3S)-2,3-dipropyl-1,2-diol. If trans-2,3-dipropyloxirane is used, the anti-addition would lead to the meso-compound (2R,3S)-2,3-dipropyl-1,2-diol. libretexts.org

Table 2: Stereochemical Outcomes of Acid-Catalyzed Ring Opening for 2,3-Dipropyloxirane

| Starting Epoxide (2,3-Dipropyloxirane) | Nucleophile | Stereochemical Outcome | Product Type |

| cis-2,3-Dipropyloxirane | H₂O / H⁺ | Anti-addition | Racemic mixture of (2R,3R) and (2S,3S) vicinal diols |

| trans-2,3-Dipropyloxirane | H₂O / H⁺ | Anti-addition | meso-(2R,3S) vicinal diol |

Unlike acid-catalyzed reactions, base-catalyzed epoxide ring opening proceeds via a direct SN2 mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.orgfiveable.melibretexts.orgpressbooks.pubunizin.org The nucleophile directly attacks one of the epoxide carbons, and the carbon-oxygen bond breaks simultaneously to form an alkoxide intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org Despite the epoxide oxygen being a poor leaving group, the significant ring strain of the three-membered ring provides the driving force for this reaction. libretexts.orglibretexts.orgpressbooks.pubunizin.org

Table 3: General Mechanism of Base-Catalyzed Epoxide Ring Opening

| Step | Description | Key Features |

| 1. | Nucleophilic Attack & Ring Opening | Direct SN2 attack at the less hindered carbon. Simultaneous bond breaking and formation. |

| 2. | Protonation (Workup) | The alkoxide intermediate is protonated, typically during an acidic workup, to yield the final alcohol product. |

In base-catalyzed epoxide opening, the nucleophile attacks the less hindered (less substituted) carbon atom of the epoxide ring. libretexts.orgmasterorganicchemistry.comlibretexts.orgfiveable.melibretexts.orgpressbooks.pubunizin.org This is characteristic of SN2 reactions, where steric hindrance plays a dominant role in determining the site of attack. The attack occurs from the backside, leading to an inversion of configuration at the attacked carbon. masterorganicchemistry.comlibretexts.orgfiveable.melibretexts.org

For 2,3-dipropyloxirane, both epoxide carbons are secondary and equally substituted with propyl groups. Therefore, from a steric perspective, both carbons present similar hindrance. This implies that for a given stereoisomer of 2,3-dipropyloxirane, nucleophilic attack could occur at either carbon with comparable probability, potentially leading to a mixture of regioisomers if the two carbons are not enantiotopic. However, the primary SN2 dynamics of backside attack and inversion of configuration remain consistent.

Base-catalyzed epoxide ring-opening reactions typically require strong nucleophiles. libretexts.orgmasterorganicchemistry.com Weak or neutral nucleophiles, such as water or alcohols, are generally ineffective under basic conditions without the assistance of an acid catalyst. masterorganicchemistry.com Examples of effective nucleophiles include hydroxide (B78521) ions, alkoxides, Grignard reagents, and organolithium reagents. masterorganicchemistry.compressbooks.pub

Solvent effects play a significant role in these reactions. The polarity and nature of the solvent can influence the reaction rate and selectivity. For instance, donor solvents can impact the activation barrier for ion pair formation, while non-donor solvents can lead to different activation barriers for subsequent steps. researchgate.net Furthermore, specific solvent systems, such as fluorinated alcohols, have been shown to enhance the efficacy of epoxide ring-opening reactions, even with weaker carbon nucleophiles, by promoting electrophilic activation of the epoxide. arkat-usa.org The "hardness" or "softness" of the nucleophile can also influence the regioselectivity of the ring opening, with softer nucleophiles sometimes leading to different preferences. cdnsciencepub.com

Table 4: Summary of Regioselectivity and Stereochemistry in 2,3-Dipropyloxirane Ring Opening

| Reaction Type | Mechanism Type | Regioselectivity (for 2,3-Dipropyloxirane) | Stereochemical Outcome |

| Acid-Catalyzed | SN1/SN2 Hybrid | Attack at either equivalent substituted carbon | Anti-addition (inversion at attacked carbon) |

| Base-Catalyzed | SN2 | Attack at either equivalent hindered carbon | Anti-addition (inversion at attacked carbon) |

Organometallic Reagent-Mediated Ring-Opening

Epoxides, including 2,3-dipropyloxirane, are highly susceptible to ring-opening reactions due to the inherent angle and torsional strain within their three-membered cyclic ether structure. chemistrysteps.com Organometallic reagents, acting as strong nucleophiles, are particularly effective in mediating these transformations. The ring-opening of epoxides by strong nucleophiles, such as Grignard reagents (organomagnesium halides) or organolithium compounds, typically proceeds via an SN2 mechanism. chemistrysteps.comlibretexts.org

In this SN2 pathway, the nucleophilic carbon of the organometallic reagent attacks the less sterically hindered carbon atom of the epoxide ring. Simultaneously, the carbon-oxygen bond breaks, and the oxygen atom becomes an alkoxide. chemistrysteps.comlibretexts.org Subsequent acidic workup protonates the alkoxide, yielding a β-substituted alcohol. This reaction is characterized by its high regioselectivity, favoring attack at the less substituted carbon, and stereospecificity, leading to an inversion of configuration at the attacked carbon center. libretexts.org

For unsymmetrical epoxides like 2,3-dipropyloxirane, if the two carbons of the epoxide ring are differentially substituted, the nucleophilic attack will preferentially occur at the carbon that offers less steric hindrance. The driving force for this reaction is the relief of ring strain. chemistrysteps.comlibretexts.org

Rearrangement Reactions of 2,3-Dipropyloxirane

Rearrangement reactions of oxiranes can lead to a variety of structural isomers, often driven by the relief of ring strain or the formation of more stable intermediates.

Sigmatropic rearrangements are pericyclic reactions involving the concerted migration of a sigma bond across a pi system, with a simultaneous rearrangement of the pi-electron framework. libretexts.orgwikipedia.org While 2,3-dipropyloxirane itself is not a typical substrate for direct sigmatropic rearrangements in its ground state, oxirane systems can be involved in such processes through the formation of reactive intermediates or as part of more complex cascade reactions.

A relevant class of sigmatropic rearrangements is the researchgate.netsci-toys.com-sigmatropic rearrangement. These reactions can be neutral (e.g., allylic sulfoxides, amine oxides) or anionic (e.g., carbanions of allyl ethers, as seen in the researchgate.netsci-toys.com-Wittig rearrangement). wikipedia.orgstudysmarter.co.uk The researchgate.netsci-toys.com-Wittig rearrangement, for instance, transforms deprotonated allyl ethers into homoallylic alcohols via a six-electron, five-membered cyclic transition state, often exhibiting high stereoselectivity. wikipedia.orgorganic-chemistry.org

In the context of oxirane systems, a "2-oxonia sci-toys.comsci-toys.comsigmatropic rearrangement" has been identified as a pathway in the formation of oxacyclic rings. nih.gov This suggests that an oxygen atom within a larger system, potentially derived from an epoxide, can participate in a sigmatropic shift. Such rearrangements can lead to the formation of new carbon-carbon bonds and, in some cases, ring expansion. wikipedia.org The stereoselectivity of researchgate.netsci-toys.com-sigmatropic rearrangements often favors the formation of the E-alkene (trans) isomer at the newly formed double bond. wikipedia.org

The transformation of epoxides into carbonyl compounds is a well-documented rearrangement, often catalyzed by acids or enzymes. An interesting type of ring contraction rearrangement involves the conversion of cyclic epoxides, such as cyclohexene (B86901) oxides, into five-membered carbonyl compounds in the presence of Lewis acid catalysts. chemistrysteps.com

The general pathway for such oxirane-to-carbonyl rearrangements often involves the activation of the epoxide oxygen by a Lewis acid, which coordinates to the oxygen atom. This coordination enhances the electrophilicity of the epoxide carbons and facilitates ring opening. Following ring opening, a carbocation intermediate is formed. This carbocation can then undergo a 1,2-alkyl shift, leading to a ring contraction and the formation of a more stable carbonyl compound. chemistrysteps.com

Another example is the Meinwald rearrangement, which specifically transforms aryl epoxides into carbonyl compounds via a 1,2-trans-shift. This rearrangement can be catalyzed by enzymes like styrene (B11656) oxide isomerase (SOI) and proceeds in a stereospecific manner. researchgate.net While the Meinwald rearrangement is typically associated with aryl epoxides, the underlying principle of a 1,2-shift leading to a carbonyl group is a common theme in epoxide rearrangements.

Deoxygenation Reactions of 2,3-Dipropyloxirane

Deoxygenation reactions of epoxides involve the removal of the oxygen atom from the epoxide ring, typically yielding an alkene. These reactions are of significant synthetic utility, especially when stereocontrol is achieved.

Catalytic deoxygenation of epoxides to their corresponding alkenes has been achieved using various metal catalysts and reducing agents. For 2,3-disubstituted epoxides like 2,3-dipropyloxirane, methods have been developed that result in the inversion of alkene stereochemistry. nih.govdoi.org

Other catalytic systems for epoxide deoxygenation include gold nanoparticles supported on hydrotalcite (Au/HT) with various reducing agents (alcohols, CO/H2O, or H2), which selectively convert epoxides to alkenes. researchgate.netresearchgate.net Rhenium catalysis, utilizing Re2O7 and triphenyl phosphite, has also been shown to stereospecifically deoxygenate unactivated aliphatic epoxides to alkenes under neutral conditions. researchgate.netacs.orgorganic-chemistry.org The mechanism of deoxygenation can vary, with some systems proceeding via oxidative addition (retention of configuration) and others via an SN2-like mechanism (inversion of configuration), depending on the substrate and catalyst. d-nb.info

The following table summarizes representative findings for catalytic deoxygenation of 2,3-disubstituted epoxides with stereochemical inversion:

| Catalyst System | Reductant | Epoxide Stereochemistry | Alkene Stereochemistry | Stereospecificity | Yield | Reference |

| Iridium(I) complex + Lewis acid | Carbon Monoxide (CO) | cis-2,3-disubstituted epoxide | trans-alkene | >99:1 | Up to 95% | nih.gov |

| Iridium(I) complex + Lewis acid | Carbon Monoxide (CO) | trans-2,3-disubstituted epoxide | cis-alkene | >99:1 | Up to 95% | nih.gov |

| Rhenium (Re2O7) | Triphenyl phosphite | Aliphatic epoxides | Alkenes (stereospecific) | Not specified for inversion, but stereospecific | Not specified | acs.orgorganic-chemistry.org |

| Gold Nanoparticles (Au/HT) | Alcohols, CO/H2O, H2 | Various epoxides | Corresponding alkenes | Not specified for inversion, but selective | Not specified | researchgate.netresearchgate.net |

Reductive elimination is a fundamental reaction in organometallic chemistry, representing the microscopic reverse of oxidative addition. acs.orglibretexts.org In the context of epoxides, reductive elimination processes primarily refer to the deoxygenation of the epoxide to form a hydrocarbon, specifically an alkene.

This process typically involves a transition metal complex where two ligands, which will form the new bond, are cis to each other on the metal center. libretexts.orgyoutube.com During reductive elimination, the metal's oxidation state decreases by two units, and a new bond forms between the two eliminated ligands, which then depart from the metal center. acs.orglibretexts.org The retention of stereochemistry at carbon is a characteristic feature of concerted reductive elimination pathways. umb.edu

While the previous section focused on specific catalytic systems for deoxygenation with stereochemical inversion, this section highlights the general principle of reductive elimination as the underlying mechanism for forming hydrocarbon products (alkenes) from epoxides. For example, electrolysis using zinc electrodes has been shown to achieve the deoxygenation of epoxides to alkenes. organic-chemistry.org The driving force for reductive elimination is often the formation of a stable product and the regeneration of a lower-valent metal species that can re-enter a catalytic cycle. acs.org

Cycloaddition Reactions Involving 2,3-Dipropyloxirane

Cycloaddition reactions are a class of pericyclic reactions characterized by the concerted combination of two π-electron systems to form a new ring libretexts.orgebsco.com. Epoxides, with their strained three-membered rings, can participate in such transformations, often acting as synthons for 1,3-zwitterionic intermediates upon activation researchgate.net.

[3+2]-Annulation Reactions with Cyclopropane (B1198618) Derivatives

While specific literature detailing [3+2]-annulation reactions involving 2,3-dipropyloxirane with cyclopropane derivatives is not extensively documented, the general reactivity of epoxides in such processes provides a strong basis for understanding its potential transformations. Epoxides, particularly donor-acceptor oxiranes, have been shown to undergo [3+2]-annulation reactions with donor-acceptor cyclopropanes researchgate.netresearchgate.netresearchgate.net. These reactions typically lead to the formation of functionalized five-membered rings, such as substituted cyclopentane (B165970) and tetrahydrofuran (B95107) derivatives researchgate.netresearchgate.net.

The mechanism often involves the activation of the cyclopropane or epoxide by Lewis acids, which promotes the generation of reactive intermediates researchgate.netresearchgate.net. For instance, Lewis acid-promoted reactions between epoxides and donor-acceptor cyclopropanes can lead to divergent products depending on the substituents and the nature of the attack (C-attack or O-attack) by the enolate generated from the epoxide researchgate.netresearchgate.net. The C-attack typically yields functionalized cyclopentane derivatives, while the O-attack furnishes tetrahydrofuran derivatives researchgate.net. Given that 2,3-dipropyloxirane is a disubstituted epoxide, it is expected to exhibit similar reactivity patterns in the presence of appropriate activating agents and cyclopropane partners.

Other Pericyclic Transformations of Epoxide Systems

Epoxides are known to participate in various pericyclic reactions beyond [3+2]-annulations, driven by their inherent ring strain wikipedia.org. Pericyclic reactions are concerted processes where bonding electron pairs reorganize through a cyclic transition state, often initiated by heat or light libretexts.orgebsco.commsu.eduwikipedia.org. These include electrocyclic reactions, sigmatropic rearrangements, and ene reactions libretexts.orgmsu.eduwikipedia.org.

While direct examples of 2,3-dipropyloxirane undergoing these specific pericyclic transformations are not widely reported, epoxides in general can undergo ring-opening and rearrangement reactions that sometimes follow pericyclic pathways or result from such concerted electron shifts chemistrydocs.com182.160.97openstax.org. For example, the acid-catalyzed ring-opening of epoxides, while often proceeding via SN1 or SN2 mechanisms, can also exhibit characteristics that lie between these extremes openstax.org. Some epoxide rearrangements, such as the transformation of an epoxide to a bicyclic aldehyde, can proceed through aromatic transition states, indicating a pericyclic nature chemistrydocs.com. The high reactivity of the epoxide ring suggests that 2,3-dipropyloxirane could, under suitable conditions (e.g., thermal or photochemical activation), participate in analogous pericyclic transformations, leading to a variety of rearranged products.

Functionalization of 2,3-Dipropyloxirane via Catalytic Processes

Catalytic processes are crucial for the selective functionalization of epoxides, enabling the synthesis of diverse organic compounds. 2,3-Dipropyloxirane, as a disubstituted epoxide, is amenable to various catalytic transformations, particularly those involving ring-opening and deoxygenation.

A notable example of a catalytic transformation involving 2,3-dipropyloxirane is its carbonylative, catalytic deoxygenation with inversion of stereochemistry doi.org. This reaction facilitates the conversion of epoxides into alkenes, providing an alternative method for alkene synthesis. For instance, rac-cis-2,3-dipropyloxirane has been successfully deoxygenated under catalytic conditions doi.org. The reaction's efficiency can be dependent on factors such as carbon monoxide pressure, with higher pressures often maximizing yields for various substrates doi.org. Tetrahydrofuran (THF) has been identified as an optimal solvent for the deoxygenation of cis-epoxides doi.org.

Table 1: Spectroscopic Data for rac-cis-2,3-Dipropyloxirane

| Spectroscopic Method | Chemical Shift (δ) | Multiplicity | Integration | Solvent |

| ¹H NMR (500 MHz) | 2.92–2.89 | m | 2H | CDCl₃ |

| 1.57–1.43 | m | 8H | CDCl₃ | |

| 0.99–0.96 | m | 6H | CDCl₃ | |

| ¹³C NMR (125 MHz) | 57.1 | CDCl₃ | ||

| 30.0 | ||||

| 20.1 | ||||

| 14.2 |

Beyond deoxygenation, epoxides, including disubstituted ones like 2,3-dipropyloxirane, are widely utilized in catalytic ring-opening reactions. These reactions are highly versatile, allowing for the introduction of various functional groups acs.orgfrontiersin.orgacs.org. Catalysts such as hydrogen-bond donors can facilitate the synthesis of highly functionalized five-membered heterocycles from epoxides, including tetrahydrofurans acs.org. Metal-catalyzed methods, employing catalysts like titanium, molybdenum, or tungsten complexes, are also effective for the epoxidation of alkenes and subsequent functionalization of the resulting epoxides, offering advantages such as milder conditions and selectivity orientjchem.org.

Furthermore, catalytic hydroboration of epoxides can lead to the formation of alcohols, with regioselectivity influenced by the choice of magnesium catalyst acs.org. For instance, MgBu₂ can yield branched alcohols, while Mg(NTf₂)₂ can lead to linear regioisomers acs.org. Ring-opening polymerization (ROP) is another significant catalytic process for epoxides, leading to polyethers rsc.orgnih.govmdpi.com. Cationic initiators have been shown to polymerize 2,3-disubstituted oxiranes, forming polyethers with specific structural characteristics rsc.org. These diverse catalytic approaches underscore the synthetic utility of 2,3-dipropyloxirane and other epoxides in constructing complex molecular structures.

Computational and Theoretical Chemistry Studies on 2,3 Dipropyloxirane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely employed quantum mechanical method in computational chemistry due to its balance of accuracy and computational efficiency. pku.edu.cnresearchgate.netabinit.orgscirp.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state electronic energy of a system is a unique functional of its electron density. abinit.org For 2,3-Dipropyloxirane, DFT calculations are fundamental for optimizing its molecular geometry, determining its electronic ground state, and exploring its potential energy surface (PES). numberanalytics.comsmu.edu These calculations often utilize various exchange-correlation functionals (e.g., B3LYP, PBE) and basis sets to achieve desired levels of accuracy. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netuq.edu.aunih.govaimspress.comresearchgate.netresearchgate.net A larger HOMO-LUMO gap generally implies higher kinetic stability and lower reactivity, as more energy is required for electronic transitions. nih.gov Conversely, a smaller gap suggests higher reactivity. For 2,3-Dipropyloxirane, a calculated HOMO-LUMO gap would provide a quantitative measure of its inherent stability.

Chemical Potential (μ): Measures the escaping tendency of electrons from a molecule. A higher (less negative) chemical potential indicates a greater tendency to donate electrons. ajol.infoarxiv.orgdergipark.org.tr

Chemical Hardness (η): Represents a molecule's resistance to deformation or change in its electron distribution. A high hardness indicates low polarizability and high stability, while a low hardness suggests high polarizability and high reactivity. ajol.infoarxiv.orgdergipark.org.tr

Chemical Softness (S): The inverse of chemical hardness, indicating a molecule's ability to undergo changes in its electron distribution. ajol.infoarxiv.orgdergipark.org.tr

Electrophilicity Index (ω): Quantifies a molecule's ability to accept electrons. A higher electrophilicity index suggests a stronger propensity to act as an electrophile (electron acceptor). researchgate.netpku.edu.cnajol.infoarxiv.orgdergipark.org.tr

Nucleophilicity Index (N): Quantifies a molecule's ability to donate electrons. A higher nucleophilicity index suggests a stronger propensity to act as a nucleophile (electron donor). ajol.infoarxiv.org

These descriptors are typically derived from the HOMO and LUMO energies using Koopmans' theorem or finite difference approximations. researchgate.netarxiv.orgdergipark.org.tr

While the theoretical framework for these analyses is well-established, specific numerical values for the HOMO-LUMO gap and global reactivity descriptors for 2,3-Dipropyloxirane were not found in the readily accessible search results. However, a hypothetical data table for such a study might appear as follows, presenting typical units and types of values:

Table 1: Hypothetical Global Reactivity Descriptors for 2,3-Dipropyloxirane (Gas Phase, B3LYP/6-31G(d,p))

| Descriptor | Value (eV) | Interpretation |

| E_HOMO | -X.XX | Electron donating ability |

| E_LUMO | -Y.YY | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | Z.ZZ | Kinetic stability (larger = more stable) |

| Chemical Potential (μ) | -A.AA | Tendency to donate electrons (less negative = more donating) |

| Chemical Hardness (η) | B.BB | Resistance to electron deformation (higher = more stable) |

| Electrophilicity (ω) | C.CC | Propensity to accept electrons (higher = more electrophilic) |

| Nucleophilicity (N) | D.DD | Propensity to donate electrons (higher = more nucleophilic) |

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP), is a powerful visualization tool used to identify potential reactive sites on a molecule. researchgate.netmdpi.comresearchgate.netnih.govcomputationalscience.org The EPS depicts the electrostatic potential at various points in space around a molecule, typically mapped onto an isosurface of electron density. Regions of negative electrostatic potential (red) indicate areas where electron density is high, making them susceptible to electrophilic attack (e.g., by a proton or an electron-deficient species). Conversely, regions of positive electrostatic potential (blue) indicate areas of low electron density, making them prone to nucleophilic attack (e.g., by a lone pair or an electron-rich species). researchgate.netresearchgate.netcomputationalscience.org

DFT is extensively used to elucidate reaction pathways and calculate transition states (TS) for chemical reactions involving molecules like 2,3-Dipropyloxirane. numberanalytics.comsmu.eduuni-muenchen.dereadthedocs.iofaccts.de A reaction pathway represents the minimum energy route connecting reactants to products on the potential energy surface (PES). uni-muenchen.de Transition states are saddle points on this PES, representing the highest energy point along the reaction coordinate, through which the system must pass to transform from reactants to products. numberanalytics.comwikipedia.orguni-muenchen.defaccts.delibretexts.orgkhanacademy.org Locating and characterizing transition states provides crucial information about the reaction mechanism and its kinetics.

A primary outcome of transition state calculations is the determination of activation energies (Ea). wikipedia.orglibretexts.orgkhanacademy.orgbyjus.comnih.gov The activation energy is the energy difference between the reactants and the transition state, representing the minimum energy required for the reaction to occur. wikipedia.orglibretexts.orgbyjus.com A lower activation energy corresponds to a faster reaction rate. libretexts.orgkhanacademy.org By calculating the energies of reactants, transition states, and products, a complete energetic profile of a transformation can be constructed. This profile illustrates the energy changes along the reaction pathway, including intermediates and their relative stabilities.

For 2,3-Dipropyloxirane, such calculations would be vital for understanding its ring-opening reactions, which are characteristic of epoxides. For example, the acid-catalyzed ring opening of 2,3-Dipropyloxirane to form a diol would involve a protonation step, followed by nucleophilic attack and subsequent proton transfer. Each step would have its own transition state and activation energy. While specific activation energies for 2,3-Dipropyloxirane's transformations were not found in the search results, a typical energetic profile would present values in kcal/mol or kJ/mol.

Table 2: Hypothetical Energetic Profile for a Transformation of 2,3-Dipropyloxirane (Gas Phase, B3LYP/6-31G(d,p))

| Species/State | Relative Energy (kcal/mol) |

| Reactant (2,3-Dipropyloxirane) | 0.0 |

| Intermediate 1 | +X.X |

| Transition State 1 | +Y.Y (Activation Energy 1) |

| Intermediate 2 | +A.A |

| Transition State 2 | +B.B (Activation Energy 2) |

| Product | -C.C |

Chemical reactions often occur in solution, and solvent effects can significantly influence reaction pathways, stability of intermediates, and activation energies. researchgate.netresearchgate.netnih.govpitt.eduresearchgate.netwikipedia.org Solvation models are incorporated into computational studies to account for these effects. There are two main types of solvation models:

Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous dielectric medium surrounding the solute molecule. researchgate.netresearchgate.netwikipedia.org Popular examples include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.netwikipedia.org They are computationally efficient and provide a reasonable description of long-range electrostatic interactions.

Explicit Solvation Models: These models explicitly include individual solvent molecules around the solute, often focusing on the first solvation shell. nih.govwikipedia.org This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which implicit models might not fully account for. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches combine explicit solvation for the immediate vicinity of the solute with a continuum model for the bulk solvent. nih.gov

For 2,3-Dipropyloxirane, considering solvation effects would be crucial for simulating its reactions in different solvents. For instance, the ring-opening of epoxides is often sensitive to solvent polarity and protic/aprotic nature. Solvation models would enable researchers to predict how the activation energies and reaction mechanisms of 2,3-Dipropyloxirane transformations change in various solvent environments, providing a more realistic representation of experimental conditions.

Theoretical Prediction of Reactivity and Selectivity in 2,3-Dipropyloxirane Chemistry

Theoretical prediction of reactivity and selectivity in organic chemistry typically involves quantum chemical calculations to understand electronic factors governing chemical transformations. For compounds like 2,3-Dipropyloxirane, such studies would often employ Density Functional Theory (DFT) to calculate properties such as frontier molecular orbital (FMO) energies (HOMO and LUMO), which are indicative of a molecule's propensity to act as a nucleophile or an electrophile. nih.govbaranlab.org Conceptual DFT descriptors, including the electrophilicity index (ω), nucleophilicity index (N), and Fukui functions, are also valuable for predicting the most reactive sites within a molecule and understanding reaction preferences. nih.govmdpi.comjmaterenvironsci.commdpi.com

The electrophilicity index, for instance, quantifies a molecule's ability to accept electrons, while Fukui functions indicate the most susceptible atomic sites for nucleophilic or electrophilic attack. mdpi.commdpi.com Transition state theory, often combined with DFT, allows for the calculation of activation energies and reaction pathways, providing insights into reaction rates and selectivity (e.g., regioselectivity or stereoselectivity). rsc.orgbeilstein-journals.org Despite the general applicability of these methods to oxirane chemistry, specific theoretical predictions of reactivity and selectivity for 2,3-Dipropyloxirane are not widely detailed in the current literature.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Reaction Dynamics

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the time-dependent behavior of molecular systems and explore their conformational space, respectively. numberanalytics.comebsco.comfrontiersin.org In the context of reaction dynamics, MD simulations track the movement of atoms and molecules over time, allowing researchers to observe bond breaking and formation events, identify transition states, and understand the influence of solvent or environmental factors on reaction pathways. ebsco.comnih.govarxiv.orgaps.orgmatlantis.com Reactive force fields are often employed in MD to enable the simulation of chemical reactions. nih.govaps.org

Monte Carlo simulations, on the other hand, rely on repeated random sampling to explore the configuration space of a system, particularly useful for complex systems where analytical solutions are intractable. numberanalytics.comfrontiersin.orgumich.edu They can be applied to study reaction kinetics, equilibrium properties, and the statistical mechanics of chemical processes. umich.eduub.eduresearchgate.net While MD and MC simulations are powerful tools for investigating the dynamics of chemical reactions, specific studies applying these techniques to the reaction dynamics of 2,3-Dipropyloxirane are not commonly reported in the scientific literature.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish mathematical models that correlate the structural properties of a series of compounds with their chemical reactivity. whiterose.ac.ukpurdue.eduresearchgate.net These models enable the prediction of reactivity for new or untested compounds based on their molecular descriptors. QSRR studies often involve the calculation of various molecular descriptors (e.g., electronic, steric, topological) and their correlation with experimental or theoretically derived reactivity data (e.g., rate constants, equilibrium constants). whiterose.ac.ukpurdue.edu The development of predictive models for chemical behavior is a key outcome of QSRR research, facilitating rational design in chemical synthesis and process optimization.

The Hammett equation is a classic example of a linear free-energy relationship (LFER) used to quantify the effect of substituents on the reactivity of aromatic compounds. researchgate.netnumberanalytics.comwikipedia.org It correlates the reaction rate or equilibrium constant of a substituted aromatic compound with a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant (σ) reflects the electronic properties (inductive and resonance effects) of a substituent, while the reaction constant (ρ) describes the sensitivity of a particular reaction to these electronic effects. researchgate.netnumberanalytics.com

However, the Hammett equation and its associated constants are primarily applicable to reactions involving aromatic systems where the substituent effects are transmitted through the conjugated π-system. wikipedia.orglibretexts.org For aliphatic or saturated heterocyclic compounds, such as 2,3-Dipropyloxirane, the electronic and steric effects of substituents differ significantly from those in aromatic systems, and the Hammett equation is generally not applicable. libretexts.org Consequently, correlations of reactivity with Hammett constants for 2,3-Dipropyloxirane are not reported, as this framework is unsuitable for its structural class.

The development of predictive models for chemical behavior involves leveraging computational methods, including machine learning algorithms, to forecast various chemical properties and reactivities. whiterose.ac.ukpurdue.edud-nb.infogithub.io These models are built upon datasets of known chemical structures and their corresponding behaviors, using molecular descriptors to capture relevant structural information. whiterose.ac.ukpurdue.edu The goal is to create robust models that can accurately predict outcomes for new chemical entities, aiding in areas such as reaction optimization, catalyst design, and material science. purdue.edu While the general principles for developing such models are well-established, specific predictive models for the chemical behavior of 2,3-Dipropyloxirane are not widely documented in the scientific literature.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,3-dipropyloxirane, providing detailed information about its carbon-hydrogen framework and the relative stereochemistry of the two propyl groups. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular structure.

The key diagnostic signals in the ¹H NMR spectrum are those of the two protons attached to the oxirane ring. Their chemical shifts and the coupling constant (³J) between them are highly dependent on whether the molecule is in the cis or trans configuration. Generally, the oxirane protons in similar 2,3-disubstituted epoxides resonate in the range of 2.5-3.5 ppm. The coupling constant for cis-protons is typically larger (around 4-5 Hz) than for trans-protons (around 2-3 Hz).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,3-Dipropyloxirane Isomers Note: These are estimated values based on typical shifts for substituted oxiranes. illinois.edupdx.eduillinois.edunetlify.appepfl.ch

| Isomer | Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (Hz) |

| cis | ¹H | Oxirane-H | ~2.9 - 3.2 | Multiplet, ³J ≈ 4-5 |

| -CH₂- (adjacent to ring) | ~1.4 - 1.6 | Multiplet | ||

| -CH₂- (middle) | ~1.3 - 1.5 | Multiplet | ||

| -CH₃ | ~0.9 - 1.0 | Triplet, J ≈ 7 | ||

| ¹³C | Oxirane-C | ~58 - 62 | ||

| -CH₂- (adjacent to ring) | ~30 - 34 | |||

| -CH₂- (middle) | ~19 - 22 | |||

| -CH₃ | ~13 - 15 | |||

| trans | ¹H | Oxirane-H | ~2.6 - 2.9 | Multiplet, ³J ≈ 2-3 |

| -CH₂- (adjacent to ring) | ~1.4 - 1.6 | Multiplet | ||

| -CH₂- (middle) | ~1.3 - 1.5 | Multiplet | ||

| -CH₃ | ~0.9 - 1.0 | Triplet, J ≈ 7 | ||

| ¹³C | Oxirane-C | ~60 - 64 | ||

| -CH₂- (adjacent to ring) | ~31 - 35 | |||

| -CH₂- (middle) | ~19 - 22 | |||

| -CH₃ | ~13 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of 2,3-dipropyloxirane. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula. This is particularly useful to distinguish it from other isomers or compounds with the same nominal mass.

For 2,3-dipropyloxirane, with the molecular formula C₈H₁₆O, the theoretical exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated. This theoretical value is then compared against the experimentally measured mass to confirm the composition. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with a high-resolution analyzer (such as a Time-of-Flight or Orbitrap) are commonly used. nih.govmdpi.comresearchgate.net

Table 2: HRMS Data for 2,3-Dipropyloxirane (C₈H₁₆O)

| Ion | Theoretical Monoisotopic Mass (Da) |

| [M]⁺ | 128.120115 |

| [M+H]⁺ | 129.12792 |

| [M+Na]⁺ | 151.10986 |

In mechanistic studies, HRMS is also invaluable for identifying reaction intermediates and products. By analyzing the accurate masses of new species formed during a reaction, their elemental compositions can be deduced, providing crucial evidence for proposed reaction pathways.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule and can be used to monitor their transformation during a chemical reaction. ksu.edu.sahopto.orguni-siegen.de For 2,3-dipropyloxirane, the most characteristic vibrations are those associated with the three-membered epoxide ring.

IR spectroscopy is particularly sensitive to polar bonds and observes changes in the dipole moment during a vibration. libretexts.org Raman spectroscopy, on the other hand, detects changes in polarizability and is often complementary to IR, being particularly effective for symmetric and non-polar bonds. libretexts.orglibretexts.org

The key vibrational modes for the oxirane ring include: spectroscopyonline.comoceanoptics.com

Symmetric Ring Breathing: This mode involves the concerted stretching and contracting of all three bonds in the ring. spectroscopyonline.com It gives rise to a characteristic peak in the IR spectrum.

Asymmetric C-O-C Stretch: This involves one C-O bond stretching while the other contracts. spectroscopyonline.com

Symmetric C-O-C Stretch: In this mode, both C-O bonds stretch in phase while the C-C bond contracts. spectroscopyonline.com

The disappearance of these characteristic epoxide peaks, for example, the ring breathing mode around 1254 cm⁻¹, can be monitored in real-time to track the progress of a ring-opening reaction. oceanoptics.comradtech.org

Table 3: Characteristic Vibrational Modes for the Oxirane Ring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Detection Method |

| C-H Stretch (on ring) | ~3000 - 3050 | IR, Raman |

| Symmetric Ring Breathing | 1230 - 1280 | IR, Raman |

| Asymmetric C-O-C Stretch | 810 - 950 | IR |

| Symmetric C-O-C Stretch | 750 - 880 | IR |

Chiral Chromatography (e.g., GC-MS, HPLC) for Enantiomeric and Diastereomeric Purity Determination

Since 2,3-dipropyloxirane possesses two stereocenters, it can exist as two pairs of enantiomers (cis and trans diastereomers). Chiral chromatography is the definitive method for separating and quantifying these stereoisomers. nih.gov This is essential for determining the enantiomeric excess (ee) and diastereomeric excess (de) of a sample, which is critical in asymmetric synthesis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like 2,3-dipropyloxirane. researchgate.netdiva-portal.orgnih.gov The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. The different enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) can also be used, often after derivatizing the epoxide to introduce a chromophore for UV detection. nih.govresearchgate.netnih.gov Chiral stationary phases based on polysaccharides or other chiral selectors are employed to resolve the enantiomers or diastereomers. nih.gov The choice between GC and HPLC depends on the volatility and thermal stability of the compound and its derivatives.

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.govwikipedia.org However, this technique requires a single, well-ordered crystal. Since 2,3-dipropyloxirane is a low-molecular-weight, non-polar molecule, it is likely to be a liquid or a low-melting solid at room temperature, making it difficult to crystallize directly.

To overcome this, a common strategy is to synthesize a crystalline derivative. This can be achieved by reacting the epoxide with a suitable reagent to form a solid product. For example, the ring-opening of 2,3-dipropyloxirane with a chiral carboxylic acid or an amine containing a heavy atom could yield a crystalline diol derivative. The presence of a heavy atom (e.g., bromine or iodine) is particularly beneficial for determining the absolute configuration through anomalous dispersion effects. nih.gov

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise coordinates of each atom in the crystal lattice, confirming the connectivity, relative and absolute stereochemistry, and the preferred solid-state conformation of the molecule. nih.gov For small, volatile chiral molecules, advanced gas-phase techniques like Coulomb explosion imaging have also been developed to determine absolute configuration without the need for crystallization. londonlibrary.co.uknih.govresearchgate.net

2,3 Dipropyloxirane As a Key Intermediate in Complex Organic Synthesis

Construction of Stereodefined Polyols and Diols

Epoxides like 2,3-dipropyloxirane are crucial precursors for the stereoselective synthesis of polyols and diols. The ring-opening of epoxides with aqueous acid, for instance, readily yields diols. masterorganicchemistry.com The stereochemical outcome of this reaction is highly dependent on the starting epoxide's configuration and the reaction conditions. For example, the acid hydrolysis of cis-5,6-epoxydecane (a related epoxide) produces a racemic mixture of (R,R) and (S,S) diols, while trans-5,6-epoxydecane yields a meso compound, which is a diastereomer of the products from the cis isomer. pressbooks.pub This stereospecificity is fundamental for building complex molecules with precise three-dimensional arrangements.

Polyols, which are compounds with multiple hydroxyl groups, are widely used in various applications, including the synthesis of polyurethanes and polyesters. rsc.orgnih.govresearchgate.net The controlled opening of epoxides like 2,3-dipropyloxirane allows for the introduction of multiple hydroxyl functionalities with defined relative stereochemistry, which is critical for the properties of the resulting polymers or natural product analogs. For instance, the synthesis of amino-polyols, important pharmacophores, often involves strategies where dihydroxy ketones are generated, which can be conceptually related to epoxide-derived diols. csic.es

Synthesis of Substituted Ethers and Alcohols with Controlled Regio- and Stereochemistry

The ring-opening of epoxides can also lead to the formation of substituted ethers and alcohols. The reaction of epoxides with various nucleophiles (e.g., alcohols, Grignard reagents, hydrides) can be controlled to achieve specific regioselectivity and stereoselectivity. masterorganicchemistry.compressbooks.publibretexts.org For instance, in the presence of an alcohol and a mercury(II) salt followed by reduction with sodium borohydride, an alkene can be converted into an ether via an alkoxymercuration-demercuration process, which is mechanistically similar to epoxide ring-opening. libretexts.org

The nucleophilic attack on the epoxide ring typically occurs at the less sterically hindered carbon in basic conditions (SN2-like) or at the more substituted carbon in acidic conditions (SN1-like character, but still often with inversion). masterorganicchemistry.compressbooks.pub This allows for the selective formation of different alcohol or ether isomers. For example, if 2,3-dipropyloxirane is reacted with an alcohol, the attack can be directed to either carbon 2 or carbon 3 of the oxirane ring, leading to different substituted ether products. Similarly, reduction with hydride reagents can yield specific alcohols. pressbooks.pub

Precursor to Structurally Diverse Carbonyl Compounds (Aldehydes and Ketones)

Epoxides can serve as precursors to aldehydes and ketones through various rearrangement or oxidation reactions. Aldehydes and ketones are characterized by a carbonyl functional group (C=O) and are fundamental building blocks in organic chemistry. studymind.co.ukncert.nic.inlibretexts.orglibretexts.org While direct conversion of 2,3-dipropyloxirane to aldehydes or ketones might involve specific catalytic rearrangements, epoxides, in general, can be transformed into carbonyl compounds. For example, the acid-catalyzed rearrangement of certain epoxides can lead to carbonyl compounds. Furthermore, diols, which are readily accessible from epoxides, can be oxidized to yield aldehydes or ketones depending on the position of the hydroxyl groups and the oxidation conditions. physicsandmathstutor.com For instance, primary alcohols oxidize to aldehydes (which can further oxidize to carboxylic acids), and secondary alcohols oxidize to ketones. physicsandmathstutor.com

Applications in Heterocyclic Synthesis (e.g., Furan (B31954) and Pyran Derivatives)

The strained ring of 2,3-dipropyloxirane makes it amenable to various cyclization reactions, leading to heterocyclic compounds. Furans and pyrans are important heterocyclic systems found in many natural products and pharmaceuticals. beilstein-journals.orgclockss.orgscielo.br While the direct conversion of 2,3-dipropyloxirane to furan or pyran derivatives would typically involve more complex cascade reactions or rearrangements, epoxides are known to participate in such transformations. For example, acetylenic epoxides can undergo cycloisomerization to yield substituted furans in the presence of catalysts like InCl3 or platinum catalysts. organic-chemistry.org Similarly, pyran derivatives can be synthesized through multi-component condensation reactions, where starting materials might conceptually derive from epoxide-opened products or related carbonyl compounds. scielo.brresearchgate.net The inherent reactivity of epoxides provides a versatile platform for constructing diverse heterocyclic scaffolds.

Building Block for Advanced Materials (e.g., reactive mesogens for liquid crystalline polymers, resins)

Epoxides, including substituted oxiranes like 2,3-dipropyloxirane, are significant monomers in the field of advanced materials, particularly for the synthesis of polymers and resins. They are often incorporated into reactive mesogens (RMs) for the development of liquid crystalline polymers (LCPs) and liquid crystal polymer networks (LCPNs). utwente.nlmerckgroup.com4tu.nl